(1R)-3-(3,4-dimethoxyphenyl)-1-[3-({[2-({2-[2-({4-[(2R,3S)-1-(1-hydroxyprop-2-en-1-yl)-2-[(quinolin-8-yl)carbamoyl]azetidin-3-yl]phenyl}formamido)ethoxy]ethoxy}methoxy)ethyl]carbamoyl}methoxy)phenyl]propyl (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YT47R is an experimental proteolysis targeting chimera (PROTAC) that targets the FK506-binding protein 12 (FKBP12) to the E3 ligase substrate binding component DCAF1. This compound is designed to mediate the selective degradation of the FKBP12 protein in in vitro models, confirming DCAF1 as a novel and targetable E3 ligase component for targeted protein degradation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of YT47R involves multiple steps, including the formation of a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. The synthetic route typically involves the following steps:
Formation of the SLF Ligand Moiety: This step involves the synthesis of the SLF ligand, which is crucial for targeting FKBP12.
Coupling with the E3 Ligase Ligand: The SLF ligand is then coupled with a selective ligand that binds to DCAF1.
Final Assembly: The final step involves the assembly of the complete PROTAC molecule, ensuring the correct stereochemistry and functional groups are in place.
Industrial Production Methods
Industrial production of YT47R would likely involve large-scale synthesis using automated reactors and purification systems. The process would need to ensure high yield and purity, with stringent quality control measures to verify the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
YT47R undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Nucleophiles and Electrophiles: Common nucleophiles include hydroxide ions and amines, while common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
YT47R has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying protein degradation pathways and developing new synthetic methods.
Biology: Employed in cellular studies to investigate the role of FKBP12 and DCAF1 in various biological processes.
Medicine: Potential therapeutic applications in targeting specific proteins for degradation, offering a novel approach to drug development.
Mechanism of Action
YT47R exerts its effects by mediating the selective degradation of the FKBP12 protein. The compound targets FKBP12 via an SLF ligand moiety and binds to the E3 ligase substrate binding component DCAF1 via a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. This interaction promotes the ubiquitination and subsequent proteasomal degradation of FKBP12, effectively removing the protein from the cell .
Comparison with Similar Compounds
Similar Compounds
ARD-69: Another PROTAC that targets different proteins for degradation.
dBET6: A PROTAC that targets bromodomain-containing proteins for degradation.
BI-3802: A molecular glue that promotes the degradation of specific proteins.
Uniqueness of YT47R
YT47R is unique in its ability to target FKBP12 specifically and its use of a selective ligand that binds to reactive cysteine C1113 in DCAF1’s WD40 repeat domain. This specificity and selectivity make YT47R a valuable tool for studying protein degradation pathways and developing targeted therapies .
Properties
Molecular Formula |
C62H76N6O14 |
---|---|
Molecular Weight |
1129.3 g/mol |
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-[2-[2-[2-[[4-[(2R,3S)-1-(1-hydroxyprop-2-enyl)-2-(quinolin-8-ylcarbamoyl)azetidin-3-yl]benzoyl]amino]ethoxy]ethoxymethoxy]ethylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C62H76N6O14/c1-7-54(70)68-38-47(56(68)59(73)66-48-18-12-14-43-16-13-28-64-55(43)48)42-22-24-44(25-23-42)58(72)65-30-32-78-34-35-80-40-79-33-29-63-53(69)39-81-46-17-11-15-45(37-46)50(26-20-41-21-27-51(76-5)52(36-41)77-6)82-61(75)49-19-9-10-31-67(49)60(74)57(71)62(3,4)8-2/h7,11-18,21-25,27-28,36-37,47,49-50,54,56,70H,1,8-10,19-20,26,29-35,38-40H2,2-6H3,(H,63,69)(H,65,72)(H,66,73)/t47-,49+,50-,54?,56-/m1/s1 |
InChI Key |
VZENWBGKIMOEQI-GIBQHNRWSA-N |
Isomeric SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NCCOCOCCOCCNC(=O)C4=CC=C(C=C4)[C@H]5CN([C@H]5C(=O)NC6=CC=CC7=C6N=CC=C7)C(C=C)O |
Canonical SMILES |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OCC(=O)NCCOCOCCOCCNC(=O)C4=CC=C(C=C4)C5CN(C5C(=O)NC6=CC=CC7=C6N=CC=C7)C(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.